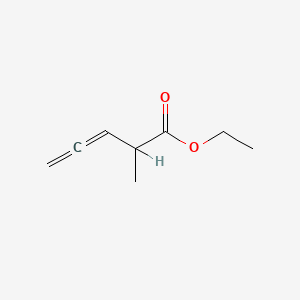

Ethyl 2-methyl-3,4-pentadienoate

Description

Structure

3D Structure

Properties

InChI |

InChI=1S/C8H12O2/c1-4-6-7(3)8(9)10-5-2/h6-7H,1,5H2,2-3H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDZLNKMWFGDTAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)C=C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30866813 | |

| Record name | 3,4-Pentadienoic acid, 2-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30866813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Density |

0.922-0.928 | |

| Record name | Ethyl 2-methyl-3,4-pentadienoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/73/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

60523-21-9 | |

| Record name | Ethyl 2-methyl-3,4-pentadienoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60523-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-methyl-3,4-pentadienoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060523219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Pentadienoic acid, 2-methyl-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,4-Pentadienoic acid, 2-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30866813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-methylpenta-3,4-dienoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.599 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 2-METHYL-3,4-PENTADIENOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZBL6PWV9J9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl 2-methyl-3,4-pentadienoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037196 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-methyl-3,4-pentadienoate: Properties, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-methyl-3,4-pentadienoate is a fascinating and versatile molecule that holds significant interest for researchers in organic synthesis, medicinal chemistry, and materials science. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed reactivity profile, and established experimental protocols. As a senior application scientist, the aim is to not only present data but to also offer insights into the causality behind its chemical behavior, empowering researchers to effectively utilize this allene ester in their synthetic endeavors.

Ethyl 2-methyl-3,4-pentadienoate, with the chemical formula C₈H₁₂O₂, is a chiral α-allenic ester.[1] Its structure, characterized by the presence of cumulative double bonds (an allene moiety) adjacent to a chiral center and an ester functional group, imparts a unique combination of reactivity and stereochemical complexity. This makes it a valuable building block for the synthesis of complex molecular architectures.

Core Molecular and Physical Characteristics

The fundamental properties of Ethyl 2-methyl-3,4-pentadienoate are summarized in the table below. These parameters are critical for its handling, purification, and characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₂O₂ | [1] |

| Molecular Weight | 140.18 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2][3] |

| Boiling Point | 157.2 °C (predicted), 65 °C @ 18 mmHg | [2][4] |

| Density | 0.922 - 0.928 g/cm³ at 25 °C | [1][4] |

| Refractive Index | 1.446 - 1.452 at 20 °C | [1][4] |

| Solubility | Insoluble in water; soluble in alcohol | [2][3] |

| Flash Point | 43.33 °C (110.00 °F) | [4] |

| Odor | Fruity, with apple and pineapple notes | [2][4] |

Stereochemistry: The presence of a stereocenter at the C2 position means that Ethyl 2-methyl-3,4-pentadienoate exists as a racemic mixture of (R) and (S)-enantiomers unless a stereoselective synthesis is employed.[4]

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl ester group (a quartet and a triplet), a doublet for the methyl group at C2, and complex multiplets for the allenic protons. The proton at C2 would appear as a multiplet due to coupling with the methyl and allenic protons.

-

¹³C NMR: The carbon NMR spectrum will exhibit distinct signals for the carbonyl carbon of the ester, the sp-hybridized central carbon of the allene (typically around 200 ppm), and the two sp²-hybridized carbons of the allene. The remaining aliphatic carbons will appear in the upfield region.

Infrared (IR) Spectroscopy: The IR spectrum is a powerful tool for identifying the key functional groups. A strong absorption band characteristic of the cumulative double bonds of the allene moiety is typically observed in the region of 1950-1960 cm⁻¹. The ester carbonyl (C=O) stretching vibration will appear as a strong band around 1735-1750 cm⁻¹.

Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) can be used for the analysis of this volatile compound. The mass spectrum will show the molecular ion peak (M⁺) at m/z 140. Fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃), the ethyl group (-CH₂CH₃), and cleavage of the carbon-carbon bonds adjacent to the carbonyl and allenic groups.

Chemical Reactivity and Synthetic Utility

The unique structural features of Ethyl 2-methyl-3,4-pentadienoate give rise to a rich and diverse reactivity profile, making it a valuable synthon.

Reactions of the Allene Moiety

The allenic functional group is the primary site of reactivity. Its electron-rich nature makes it susceptible to attack by both electrophiles and nucleophiles, and it readily participates in pericyclic reactions.

-

Hydrogenation: The double bonds of the allene can be selectively or fully reduced. Hydrogenation in the presence of a Lindlar catalyst (palladium on calcium carbonate) can lead to the formation of a mixture of ethyl 2-methyl-cis-3-pentenoate and ethyl 2-methyl-4-pentenoate.[3] Using a palladium-on-carbon catalyst can result in complete saturation to yield ethyl 2-methylpentanoate.[3]

-

Cycloaddition Reactions: Allenic esters are excellent partners in cycloaddition reactions. For instance, [3+2] cycloadditions with azides, catalyzed by copper(I), can be employed to synthesize substituted triazoles, which are important scaffolds in medicinal chemistry.[2]

-

Electrophilic Addition: The electron-rich double bonds of the allene readily undergo addition reactions with various electrophiles. The regioselectivity of the addition is influenced by the electronic nature of the allene and the attacking electrophile.

-

Nucleophilic Addition: The central carbon of the allene is electrophilic and can be attacked by nucleophiles. This reactivity can be harnessed to introduce a variety of functional groups. For example, cysteine-containing peptides have been shown to undergo 1,2-addition to allenes in the presence of gold(I) or silver(I) salts.[2]

Reactivity of the α-Position

The α-hydrogen at the C2 position is acidic due to the electron-withdrawing effect of the adjacent ester group.[4] This allows for the formation of an enolate under basic conditions, which can then participate in a variety of carbon-carbon bond-forming reactions.

Experimental Protocol: Catalytic Hydrogenation

This protocol outlines a general procedure for the selective hydrogenation of Ethyl 2-methyl-3,4-pentadienoate.

Objective: To selectively reduce the allene functionality.

Materials:

-

Ethyl 2-methyl-3,4-pentadienoate

-

Palladium on calcium carbonate (Lindlar's catalyst) or Palladium on carbon (5%)

-

Ethanol (or other inert solvent)

-

Hydrogen gas

-

Reaction vessel equipped with a magnetic stirrer, gas inlet, and pressure gauge

Procedure:

-

In a suitable reaction vessel, dissolve Ethyl 2-methyl-3,4-pentadienoate in an inert solvent such as ethanol. The use of a solvent is optional but can aid in heat dissipation.[3]

-

Add the chosen catalyst (e.g., 5% Pd/CaCO₃ or 5% Pd/C). The catalyst loading can be optimized but is typically in the range of 0.1 to 2 mol%.

-

Seal the reaction vessel and purge with hydrogen gas to remove air.

-

Pressurize the vessel with hydrogen to the desired pressure (e.g., 5-20 psig). Higher pressures may lead to over-reduction.[3]

-

Stir the reaction mixture vigorously at a controlled temperature, typically between 10-50 °C. The reaction is exothermic, so cooling may be necessary to maintain the desired temperature.[3]

-

Monitor the reaction progress by techniques such as TLC or GC.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Remove the catalyst by filtration through a pad of celite.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the product by fractional distillation if necessary to separate the resulting isomers.[3]

Causality Behind Experimental Choices:

-

Catalyst Choice: The choice between Lindlar's catalyst and Pd/C determines the selectivity of the reduction. Lindlar's catalyst is "poisoned" to reduce its activity, favoring the formation of the corresponding alkene, while Pd/C is a more active catalyst that promotes complete saturation to the alkane.

-

Pressure and Temperature Control: Careful control of hydrogen pressure and reaction temperature is crucial to prevent over-reduction and the formation of undesired side products.[3]

Applications in Synthesis

The versatile reactivity of Ethyl 2-methyl-3,4-pentadienoate makes it a valuable precursor in various synthetic applications.

-

Pharmaceutical and Agrochemical Synthesis: It serves as a key building block in the synthesis of more complex molecules with potential biological activity.[2][] Its ability to introduce chirality and diverse functionalities is particularly advantageous in drug discovery.

-

Flavor and Fragrance Industry: Due to its characteristic fruity aroma with notes of apple and pineapple, it is used as a flavoring and fragrance ingredient.[2][4][6]

Safety, Handling, and Storage

Safety Precautions:

-

Ethyl 2-methyl-3,4-pentadienoate is a flammable liquid and vapor.[1]

-

It is harmful if swallowed.[4]

-

Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

-

Work in a well-ventilated area or a fume hood.

Storage:

-

Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and polymerization.[2][]

-

Keep in a cool, well-ventilated area away from heat, sparks, and open flames.[2][]

Conclusion

Ethyl 2-methyl-3,4-pentadienoate is a molecule with a rich and varied chemical personality. Its unique combination of an allenic system, a chiral center, and an ester functionality provides a powerful platform for the construction of complex and stereochemically defined molecules. This guide has provided a detailed overview of its physical and chemical properties, highlighting its reactivity and providing a practical experimental protocol. A thorough understanding of these characteristics is essential for researchers and scientists to unlock the full synthetic potential of this versatile building block in their pursuit of novel compounds and materials.

Diagrams

Caption: Catalytic hydrogenation pathways of Ethyl 2-methyl-3,4-pentadienoate.

References

-

PrepChem.com. Synthesis of ethyl-2-methyl-pentanoate. Available from: [Link].

-

The Good Scents Company. berry pentadienoate, 60523-21-9. Available from: [Link].

-

PubChem. Ethyl 2-methyl-3,4-pentadienoate. Available from: [Link].

-

Bedoukian Research. Ethyl 2-Methyl-3,4-Pentadienoate (510). UL Prospector. Available from: [Link].

-

Human Metabolome Database. Showing metabocard for Ethyl 2-methyl-3,4-pentadienoate (HMDB0037196). Available from: [Link].

-

Bedoukian Research. Winter Fruits Bedoukian Ethyl 2-Methyl-3,4-Pentadienoate (510). Available from: [Link].

Sources

Spectroscopic Profile of Ethyl 2-methyl-3,4-pentadienoate: A Technical Guide for Researchers

Introduction

Ethyl 2-methyl-3,4-pentadienoate, a unique allenic ester, presents a fascinating case study in spectroscopic analysis. Its structure, containing a chiral center and a cumulene system, gives rise to a distinct and informative spectroscopic signature. This technical guide provides an in-depth exploration of the spectroscopic data for Ethyl 2-methyl-3,4-pentadienoate, designed for researchers, scientists, and professionals in drug development and chemical synthesis. We will delve into the theoretical underpinnings and practical considerations for acquiring and interpreting its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Understanding these characteristics is paramount for unambiguous identification, purity assessment, and elucidation of its role in complex chemical transformations.

Molecular Structure and Properties

Ethyl 2-methyl-3,4-pentadienoate possesses the molecular formula C₈H₁₂O₂ and a molecular weight of 140.18 g/mol [1][2]. Its structure is characterized by an ethyl ester functional group, a methyl substituent at the α-carbon, and a terminal allene moiety. The presence of a stereocenter at the C2 position means the compound exists as a racemic mixture[1].

| Property | Value | Source |

| IUPAC Name | ethyl 2-methylpenta-3,4-dienoate | [2] |

| CAS Number | 60523-21-9 | [2] |

| Molecular Formula | C₈H₁₂O₂ | [1] |

| Molecular Weight | 140.18 g/mol | [1] |

| Boiling Point | 160 °C | [3] |

| Density | 0.922 - 0.928 g/cm³ at 25 °C | [4] |

| Refractive Index | 1.446 - 1.452 at 20 °C | [4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to reveal distinct signals for each of the non-equivalent protons in the molecule.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~5.3 - 5.5 | Multiplet | 1H | H-3 | The proton on the central carbon of the allene is expected to be downfield due to its sp hybridization and deshielding effects. It will likely show complex coupling to the terminal vinyl protons and the proton at C2. |

| ~4.8 - 5.0 | Multiplet | 2H | H-5 | The terminal allenic protons are expected in this region and will likely appear as a multiplet due to geminal and allylic coupling. |

| ~4.1 - 4.2 | Quartet | 2H | -O-CH₂-CH₃ | The methylene protons of the ethyl ester are deshielded by the adjacent oxygen atom and will be split into a quartet by the neighboring methyl group. |

| ~3.0 - 3.2 | Multiplet | 1H | H-2 | The methine proton at the chiral center is coupled to the methyl group at C2 and the allenic proton at C3, resulting in a multiplet. |

| ~1.3 - 1.4 | Doublet | 3H | C2-CH₃ | The methyl group at the chiral center will be split into a doublet by the adjacent methine proton. |

| ~1.2 - 1.3 | Triplet | 3H | -O-CH₂-CH₃ | The terminal methyl protons of the ethyl ester will appear as a triplet due to coupling with the adjacent methylene group. |

Experimental Protocol for ¹H NMR Spectroscopy

A self-validating protocol for acquiring a high-quality ¹H NMR spectrum involves the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of Ethyl 2-methyl-3,4-pentadienoate in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The choice of CDCl₃ is due to its excellent solubilizing properties for esters and its relatively clean spectral window.

-

Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer. Ensure the instrument is properly shimmed to obtain sharp, symmetrical peaks.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Approximately 16 ppm.

-

Acquisition Time: At least 2 seconds to ensure good resolution.

-

Relaxation Delay: 5 seconds to allow for full relaxation of all protons, ensuring accurate integration.

-

Number of Scans: 16 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the spectrum and perform a baseline correction. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. Integrate all signals to determine the relative number of protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms. For Ethyl 2-methyl-3,4-pentadienoate, eight distinct signals are expected.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~200 - 210 | C-4 | The central carbon of an allene (sp-hybridized) is characteristically found at a very downfield chemical shift[5]. |

| ~170 - 175 | C-1 (C=O) | The carbonyl carbon of the ester is expected in this typical range. |

| ~90 - 100 | C-3 | The sp²-hybridized carbon of the allene attached to the chiral center. |

| ~75 - 85 | C-5 | The terminal sp²-hybridized carbon of the allene. |

| ~60 - 62 | -O-CH₂-CH₃ | The methylene carbon of the ethyl ester, deshielded by the oxygen atom. |

| ~40 - 45 | C-2 | The methine carbon at the chiral center. |

| ~15 - 20 | C2-CH₃ | The methyl carbon attached to the chiral center. |

| ~14 - 15 | -O-CH₂-CH₃ | The terminal methyl carbon of the ethyl ester. |

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. Higher concentrations (20-50 mg) may be beneficial for reducing acquisition time.

-

Instrument Setup: A 100 MHz (for a 400 MHz ¹H instrument) or higher field spectrometer is required.

-

Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30'). Proton decoupling is crucial to simplify the spectrum to singlets and improve the signal-to-noise ratio.

-

Spectral Width: Approximately 250 ppm.

-

Acquisition Time: Around 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: Several hundred to several thousand scans are typically required to obtain a good signal-to-noise ratio for all carbon signals, especially quaternary carbons.

-

-

Data Processing: Similar to ¹H NMR, apply a Fourier transform, phase the spectrum, and perform a baseline correction. Calibrate the spectrum using the CDCl₃ solvent peak (δ 77.16 ppm) or the internal TMS standard (δ 0.00 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of Ethyl 2-methyl-3,4-pentadienoate will be dominated by absorptions from the ester and allene moieties.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~1950 - 1980 | Medium, Sharp | Asymmetric C=C=C stretch | Allene |

| ~1735 - 1750 | Strong, Sharp | C=O stretch | Ester |

| ~1150 - 1250 | Strong | C-O stretch | Ester |

| ~2900 - 3000 | Medium | C-H stretch | Aliphatic |

| ~3050 - 3100 | Medium | =C-H stretch | Allene |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: As Ethyl 2-methyl-3,4-pentadienoate is a liquid, the simplest method is to acquire the spectrum of the neat liquid.

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is ideal. The ATR technique requires minimal sample preparation and provides high-quality spectra.

-

Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of the neat liquid sample onto the ATR crystal.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For Ethyl 2-methyl-3,4-pentadienoate, Electron Ionization (EI) is a common technique.

Predicted Mass Spectrometry Data (EI-MS)

The Human Metabolome Database provides a predicted GC-MS spectrum for Ethyl 2-methyl-3,4-pentadienoate[6]. The molecular ion peak (M⁺) is expected at m/z 140. Key fragmentation patterns for esters include α-cleavage and McLafferty rearrangement.

Predicted Fragmentation

| m/z | Proposed Fragment |

| 140 | [C₈H₁₂O₂]⁺ (Molecular Ion) |

| 111 | [M - C₂H₅]⁺ (Loss of ethyl radical) |

| 95 | [M - OCH₂CH₃]⁺ (Loss of ethoxy radical) |

| 67 | [C₅H₇]⁺ (From cleavage of the ester group) |

PubChemLite also provides predicted collision cross-section values for various adducts, which is useful for ion mobility mass spectrometry[7].

Experimental Protocol for GC-MS

-

Sample Preparation: Prepare a dilute solution of Ethyl 2-methyl-3,4-pentadienoate (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is used.

-

Gas Chromatography (GC) Method:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

-

Injection: Inject 1 µL of the sample solution into the GC inlet, typically in split mode (e.g., 50:1 split ratio) to avoid overloading the column.

-

Temperature Program: A temperature gradient is used to ensure good separation. For example, start at 50 °C for 2 minutes, then ramp to 250 °C at 10 °C/min.

-

-

Mass Spectrometry (MS) Method:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: A quadrupole or ion trap analyzer.

-

Scan Range: Scan from m/z 40 to 300.

-

-

Data Analysis: Identify the peak corresponding to Ethyl 2-methyl-3,4-pentadienoate in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to identify the molecular ion and characteristic fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the integrated workflow for the complete spectroscopic characterization of Ethyl 2-methyl-3,4-pentadienoate.

Caption: Integrated workflow for the spectroscopic characterization of Ethyl 2-methyl-3,4-pentadienoate.

Conclusion

The spectroscopic characterization of Ethyl 2-methyl-3,4-pentadienoate provides a wealth of information about its intricate molecular structure. The combination of NMR, IR, and MS techniques allows for a comprehensive analysis, from the identification of functional groups to the precise mapping of its carbon and proton framework. While experimental data is not widely disseminated, the principles outlined in this guide provide a robust framework for its acquisition and interpretation. For researchers working with this and similar allenic compounds, a thorough understanding of these spectroscopic techniques is an indispensable tool for ensuring the quality and identity of their materials and for advancing their scientific endeavors.

References

-

Human Metabolome Database. (2022). Showing metabocard for Ethyl 2-methyl-3,4-pentadienoate (HMDB0037196). Retrieved from [Link]

-

Global Substance Registration System (GSRS). ETHYL 2-METHYL-3,4-PENTADIENOATE. Retrieved from [Link]

-

Spectral Database for Organic Compounds (SDBS). SDBS Home. National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]

-

Bioregistry. (2023). Spectral Database for Organic Compounds. Retrieved from [Link]

-

Beilstein Journals. Electronic Supplementary Information. Retrieved from [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST). (2015). Introduction to the Spectral Data Base (SDBS). Retrieved from [Link]

-

DATACC. Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]

-

PubChem. Ethyl 2-methyl-3,4-pentadienoate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. Ethyl 2-methyl-3,4-pentadienoate (C8H12O2). Retrieved from [Link]

-

The Good Scents Company. berry pentadienoate. Retrieved from [Link]

-

FooDB. (2015). Showing Compound Ethyl 2-methyl-3,4-pentadienoate (FDB016200). Retrieved from [Link]

-

Chemguide. interpreting C-13 NMR spectra. Retrieved from [Link]

-

The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. Retrieved from [Link]

-

Doc Brown's Chemistry. Interpreting the Carbon-13 NMR spectrum of ethyl ethanoate. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. Ethyl 2-methyl-3,4-pentadienoate | C8H12O2 | CID 62166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl 2-methyl-3,4-pentadienoate CAS#: 60523-21-9 [m.chemicalbook.com]

- 4. berry pentadienoate, 60523-21-9 [thegoodscentscompany.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. hmdb.ca [hmdb.ca]

- 7. PubChemLite - Ethyl 2-methyl-3,4-pentadienoate (C8H12O2) [pubchemlite.lcsb.uni.lu]

An In-Depth Technical Guide to Ethyl 2-Methyl-3,4-pentadienoate (CAS Number: 60523-21-9)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of Ethyl 2-methyl-3,4-pentadienoate, a unique allenic ester. While primarily utilized in the flavor and fragrance industry, its chemical structure holds potential for broader applications in synthetic chemistry and drug discovery. This document delves into its chemical and physical properties, synthesis methodologies, safety and toxicological profile, and explores its prospective role as a versatile building block in the development of novel therapeutics.

Chemical Identity and Physicochemical Properties

Ethyl 2-methyl-3,4-pentadienoate is an organic compound characterized by a five-carbon chain containing two cumulative double bonds (an allene) and an ethyl ester functional group.[1] The presence of a methyl group at the second carbon position and the allenic moiety contribute to its distinct chemical reactivity and physical characteristics.

Table 1: Chemical and Physical Properties of Ethyl 2-methyl-3,4-pentadienoate

| Property | Value | Source(s) |

| CAS Number | 60523-21-9 | [1][2] |

| Molecular Formula | C₈H₁₂O₂ | [3] |

| Molecular Weight | 140.18 g/mol | [3] |

| IUPAC Name | ethyl 2-methylpenta-3,4-dienoate | [4] |

| Synonyms | Berry pentadienoate, 2-Methyl-3,4-pentadienoic acid ethyl ester | [4][5] |

| Appearance | Colorless to pale yellow liquid | [6] |

| Odor | Fruity, apple, with tropical and pineapple notes | [5][6] |

| Boiling Point | 65 °C @ 18 mmHg; 172.6±10.0 °C (Predicted) | [5][7] |

| Density | 0.922 - 0.928 g/cm³ @ 25 °C | [5] |

| Refractive Index | 1.446 - 1.452 @ 20 °C | [5] |

| Flash Point | 43.33 °C (110.00 °F) | [5] |

| Water Solubility | 599.2 mg/L (Predicted) | [7] |

| Solubility | Soluble in alcohol; Insoluble in water | [6] |

Synthesis and Characterization

The synthesis of allenic esters like Ethyl 2-methyl-3,4-pentadienoate can be achieved through various synthetic routes. These methods often leverage the reactivity of propargyl derivatives or employ transition metal-catalyzed reactions.

General Synthetic Strategies for Allenic Esters

Several established methods for the synthesis of α-allenic esters are applicable for the preparation of Ethyl 2-methyl-3,4-pentadienoate. These include:

-

From Propargyl Derivatives: Carbonation of Grignard reagents derived from propargyl bromides can yield α-allenic acids, which can then be esterified. Isomerization of the corresponding acetylenic ester can also produce the α-allenic ester.

-

Wittig and Horner-Wadsworth-Emmons Reactions: The reaction of phosphonate carbanions with ketenes or the reaction of resonance-stabilized phosphoranes with acid chlorides are effective methods for generating α-allenic esters.[8][9][10][11][12]

-

Palladium-Catalyzed Carbonylation: Enantioenriched allenic esters can be synthesized from enantioenriched propargylic mesylates through treatment with a palladium catalyst, such as Pd(PPh₃)₄, carbon monoxide, and an alcohol. This reaction proceeds with an inversion of configuration.

-

Sigmatropic Rearrangements: [1][2] Sigmatropic rearrangements of propargyl alcohols after reaction with appropriate reagents can also lead to the formation of substituted α-allenic esters.

Plausible Synthesis Workflow for Ethyl 2-methyl-3,4-pentadienoate

Caption: Plausible synthesis workflow for Ethyl 2-methyl-3,4-pentadienoate.

Characterization

The structural elucidation and purity assessment of Ethyl 2-methyl-3,4-pentadienoate would be performed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the presence of the ethyl ester, the methyl group, and the characteristic signals of the allenic protons and carbons.

-

Mass Spectrometry (MS): GC-MS analysis would provide the molecular weight and fragmentation pattern, confirming the compound's identity.[4]

-

Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the ester carbonyl group (C=O) and the cumulative double bonds of the allene moiety (C=C=C).

Toxicology and Safety

The available toxicological data for Ethyl 2-methyl-3,4-pentadienoate is primarily from its use as a flavor and fragrance ingredient.

Table 2: Toxicological Data for Ethyl 2-methyl-3,4-pentadienoate

| Endpoint | Value | Species | Route | Source |

| LD₅₀ | 1316 mg/kg | Mouse (male) | Gavage | [5] |

| LD₅₀ | 892 mg/kg | Mouse (female) | Gavage | [5] |

| LD₅₀ | 770 mg/kg | Mouse (M/F) | Oral | [5] |

The compound is classified as harmful if swallowed and is a flammable liquid.[5] A safety assessment by the Research Institute for Fragrance Materials (RIFM) concluded that it does not pose a genotoxic, mutagenic, or photoirritation/photosensitization concern at current usage levels in fragrances.[7]

Applications in Research and Drug Development

The unique structural feature of Ethyl 2-methyl-3,4-pentadienoate, the allene group, makes it an intriguing candidate for applications beyond the flavor and fragrance industry, particularly in medicinal chemistry and drug discovery.

The Allene Moiety as a Pharmacophore

Allenes are not merely structural curiosities; they are increasingly recognized as important pharmacophores. The introduction of an allene moiety into biologically active molecules can lead to compounds with impressive activities, including:

-

Mechanism-Based Enzyme Inhibitors: The reactivity of the allene group can be harnessed to irreversibly inactivate enzymes.

-

Cytotoxic Agents: Allenic natural products and their synthetic analogs have demonstrated potent anticancer activity.

-

Antiviral Agents: The unique stereochemistry and reactivity of allenes can be exploited to design novel antiviral drugs.[13][14][15][16][17]

Potential as a Synthetic Building Block

Ethyl 2-methyl-3,4-pentadienoate can serve as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications. Its functional groups offer multiple sites for chemical modification.

Caption: Potential synthetic transformations of Ethyl 2-methyl-3,4-pentadienoate.

Future Research Directions

Given the limited publicly available data on the specific biological activities of Ethyl 2-methyl-3,4-pentadienoate, several avenues for future research are apparent:

-

Biological Screening: A comprehensive screening of the compound against various biological targets, including enzymes, receptors, and cancer cell lines, could uncover novel pharmacological activities.[18][19]

-

Synthesis of Derivatives: A focused medicinal chemistry program to synthesize a library of derivatives by modifying the ester and allenic moieties could lead to the discovery of potent and selective therapeutic agents.

-

Metabolism and Pharmacokinetic Studies: Investigating the metabolic fate and pharmacokinetic profile of Ethyl 2-methyl-3,4-pentadienoate would be crucial for its potential development as a drug candidate.

Experimental Protocols

While a specific, detailed experimental protocol for this exact compound is not available in the searched literature, the following represents a generalized procedure for a key transformation of a related compound that can be adapted by researchers.

General Protocol for Wittig Reaction to Synthesize an Alkene from an Aldehyde

This protocol outlines the general steps for a Wittig reaction, a common method for alkene synthesis. This could be conceptually applied in multi-step syntheses involving Ethyl 2-methyl-3,4-pentadienoate or its derivatives.

Materials:

-

Phosphonium salt

-

Strong base (e.g., n-butyllithium, sodium hydride)

-

Anhydrous solvent (e.g., THF, DMSO)

-

Aldehyde or ketone

-

Standard laboratory glassware and workup reagents

Procedure:

-

Preparation of the Ylide:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend the phosphonium salt in the anhydrous solvent.

-

Cool the suspension to the appropriate temperature (e.g., 0 °C or -78 °C).

-

Slowly add the strong base to the suspension. The formation of the ylide is often indicated by a color change.

-

Stir the reaction mixture at the appropriate temperature for a specified time to ensure complete ylide formation.

-

-

Reaction with the Carbonyl Compound:

-

Dissolve the aldehyde or ketone in the anhydrous solvent in a separate flask.

-

Slowly add the solution of the carbonyl compound to the ylide solution at the appropriate temperature.

-

Allow the reaction to stir for a specified time, monitoring the progress by thin-layer chromatography (TLC).

-

-

Workup and Purification:

-

Quench the reaction by the addition of a suitable reagent (e.g., saturated aqueous ammonium chloride solution).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, diethyl ether).

-

Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate), and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system.

-

Conclusion

Ethyl 2-methyl-3,4-pentadienoate (CAS No. 60523-21-9) is a fascinating molecule with a well-established role in the flavor and fragrance industry. However, its unique allenic structure presents significant, yet largely unexplored, opportunities for researchers in synthetic chemistry and drug development. The reactivity of the allene moiety, coupled with the potential for diverse chemical modifications, positions this compound as a valuable starting material for the synthesis of novel and potentially bioactive molecules. Further investigation into its pharmacological properties and its utility as a synthetic building block is warranted and could lead to exciting discoveries in medicinal chemistry.

References

-

Synthesis of ethyl 5-(3,4-methylenedioxyphenyl)-2,4-pentadienoate. PrepChem.com. [Link]

-

PREPARATION OF ETHYL-2-METHYL-3,4-PENTADIENOATE. PrepChem.com. [Link]

-

Palladium catalyzed molecular cascades for the synthesis of ethyl 2-methyl-2-(4 - arkat usa. [Link]

-

Synthesis of ethyl-2-methyl-3,4-pentadienoate. PrepChem.com. [Link]

-

berry pentadienoate, 60523-21-9. The Good Scents Company. [Link]

-

3 - Organic Syntheses Procedure. [Link]

-

Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]

-

Wittig Reaction Mechanism & Examples – Total Synthesis. [Link]

-

Wittig Reaction: Mechanism and Examples. NROChemistry. [Link]

-

Wittig Reaction - Common Conditions. [Link]

-

Ethyl 2-methyl-3,4-pentadienoate | C8H12O2 | CID 62166. PubChem. [Link]

-

Showing metabocard for Ethyl 2-methyl-3,4-pentadienoate (HMDB0037196). Human Metabolome Database. [Link]

-

ETHYL 2-METHYL-3,4-PENTADIENOATE. Gsrs. [Link]

-

Wittig Reaction. Organic Chemistry Portal. [Link]

-

Exploring the Antiviral Potential of Esters of Cinnamic Acids with Quercetin. UniCA IRIS. [Link]

-

Showing Compound Ethyl 2-methyl-3,4-pentadienoate (FDB016200). FooDB. [Link]

-

Ethyl 2-Methyl-3,4-Pentadienoate (510) by Bedoukian Research. UL Prospector. [Link]

-

2,4-Decadienoic acid, ethyl ester, (E,Z). Organic Syntheses. [Link]

-

Exploring the Antiviral Potential of Esters of Cinnamic Acids with Quercetin. PMC. [Link]

-

Exploring the Antiviral Potential of Esters of Cinnamic Acids with Quercetin. ResearchGate. [Link]

-

Antiviral Activity Exerted by Natural Products against Human Viruses. MDPI. [Link]

-

Original Article Screening for Antiviral Activities of Isolated Compounds from Essential Oils. Apitherapy.com. [Link]

-

Cytotoxicity of 3,4-dihalogenated 2(5H)-furanones. PubMed. [Link]

-

Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. [Link]

-

Intermolecular Pauson-Khand- Type Reaction of Vinyl Iodides with Alkynes and a CO Surrogate. Research Collection. [Link]

-

Cytotoxicity activity and in silico studies from ethanol, ethyl acetate, and n-hexane extracts of Marchantia paleacea liverwort. Journal of Herbmed Pharmacology. [Link]

-

Synthesis, computational studies and enzyme inhibitory kinetics of substituted methyl[2-(4-dimethylamino-benzylidene)-hydrazono)-4-oxo-thiazolidin-5-ylidene]acetates as mushroom tyrosinase inhibitors. PubMed. [Link]

-

Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate. PubMed. [Link]

- Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5. Semantic Scholar. https://www.semanticscholar.org/paper/Mechanism-of-biotin-carboxylase-inhibition-by-4-T-Chambers-Broussard/b13d2f099166f07f0a9960538f712f5a6003713f

-

Preparation of Methyl 1,2,3,4-tetra-O-acetyl-β-D- glucopyranuronate. Organic Syntheses. [Link]. [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. prepchem.com [prepchem.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. Ethyl 2-methyl-3,4-pentadienoate | C8H12O2 | CID 62166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. berry pentadienoate, 60523-21-9 [thegoodscentscompany.com]

- 6. ulprospector.com [ulprospector.com]

- 7. Ethyl 2-methyl-3,4-pentadienoate CAS#: 60523-21-9 [m.chemicalbook.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. total-synthesis.com [total-synthesis.com]

- 10. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 11. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 12. Wittig Reaction [organic-chemistry.org]

- 13. Exploring the Antiviral Potential of Esters of Cinnamic Acids with Quercetin [iris.unica.it]

- 14. Exploring the Antiviral Potential of Esters of Cinnamic Acids with Quercetin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. apitherapy.com [apitherapy.com]

- 18. Cytotoxicity of 3,4-dihalogenated 2(5H)-furanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. herbmedpharmacol.com [herbmedpharmacol.com]

An In-depth Technical Guide to Ethyl 2-methylpenta-3,4-dienoate: Structure, Synthesis, and Applications in Modern Chemistry

This guide provides a comprehensive technical overview of ethyl 2-methylpenta-3,4-dienoate, a fascinating and synthetically versatile molecule. Tailored for researchers, scientists, and professionals in drug development, this document delves into the intricacies of its structure, nomenclature, synthesis, and reactivity, with a special focus on its potential as a building block in the creation of complex bioactive molecules.

Decoding the Structure: The Essence of Ethyl 2-methylpenta-3,4-dienoate

Ethyl 2-methylpenta-3,4-dienoate is an organic compound featuring a unique allenic functionality coupled with an ester group. This combination of reactive moieties makes it a valuable tool in synthetic organic chemistry.

IUPAC Nomenclature Deconstructed

The systematic name, ethyl 2-methylpenta-3,4-dienoate, is derived following the rules set by the International Union of Pure and Applied Chemistry (IUPAC). Let's break down the name to understand the molecule's structure:

-

penta- : This prefix indicates a principal chain of five carbon atoms.

-

-3,4-diene : This signifies the presence of two double bonds, located at positions 3 and 4 of the carbon chain. The consecutive nature of these double bonds (C=C=C) defines the molecule as an allene.

-

-oate : This suffix denotes an ester functional group.

-

ethyl : This preceding term specifies the alkyl group attached to the oxygen of the ester.

-

2-methyl : This indicates a methyl group substituent on the second carbon of the main chain.

The numbering of the carbon chain begins at the ester's carbonyl carbon, as the ester group has higher priority in nomenclature than the alkene and alkyl groups.[1][2]

Molecular Geometry and Chirality

The allenic carbon backbone is a key feature, with the central carbon (C4) being sp-hybridized and the two adjacent carbons (C3 and C5) being sp²-hybridized. This results in a linear arrangement of the C3=C4=C5 atoms. The substituents on C3 and C5 lie in planes that are perpendicular to each other.

A significant stereochemical aspect of allenes is the potential for axial chirality. For an allene of the type abC=C=Ccd to be chiral, the substituents on each of the terminal carbons must be different (a ≠ b and c ≠ d).[3][4] In the case of ethyl 2-methylpenta-3,4-dienoate, the substituents on C5 are two hydrogen atoms, making it achiral. However, the introduction of a substituent on C5 would render the molecule chiral. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the stereochemical descriptors Rₐ and Sₐ to axially chiral allenes.[3][5]

Synthesis of Ethyl 2-methylpenta-3,4-dienoate

The synthesis of allenoic esters can be achieved through various methods. A common approach involves the reaction of a propargyl alcohol derivative. A specific method for the preparation of ethyl 2-methyl-3,4-pentadienoate has been documented, involving the reaction of ethyl propionate with propargyl alcohol in the presence of a catalyst under heat and pressure.

Experimental Protocol

The following is a representative, detailed protocol for the synthesis of ethyl 2-methylpenta-3,4-dienoate:

Materials:

-

Ethyl propionate

-

Propargyl alcohol

-

Sodium metal

-

Autoclave

-

Distillation apparatus

-

Sodium bicarbonate

-

Primol (white mineral oil)

-

Ionol (butylated hydroxytoluene - antioxidant)

Procedure:

-

Catalyst Preparation: A catalyst is prepared by reacting sodium metal with propargyl alcohol.

-

Reaction Setup: The prepared catalyst is added to a mixture of ethyl propionate and additional propargyl alcohol in a stirring autoclave.

-

Reaction Conditions: The autoclave is sealed and heated to approximately 150°C. The reaction is maintained at a temperature between 135-160°C and a pressure of 20-60 psig for about 3 hours.

-

Work-up: After cooling, the autoclave is opened, and sodium bicarbonate is added to neutralize any remaining propionic acid. Primol and Ionol are added.

-

Purification: The reaction mixture is fractionally distilled. Initially, ethanol and unreacted ethyl propionate are removed at atmospheric pressure. The pressure is then reduced, and the desired product, ethyl 2-methyl-3,4-pentadienoate, is collected at a vapor temperature of 65-69°C under a vacuum of 24-33 mm Hg.[5]

Spectroscopic Characterization

Infrared (IR) Spectroscopy

The IR spectrum of an allenoic ester is characterized by several key absorption bands:

| Functional Group | Wavenumber (cm⁻¹) | Description |

| C=C=C (Allene) | ~1960 | Asymmetric stretching, a sharp and characteristic peak. |

| C=O (Ester) | 1715-1730 | Carbonyl stretching, strong intensity. |

| C-O (Ester) | 1000-1300 | C-O stretching, often appearing as two bands. |

The presence of the allene functionality shifts the C=O stretch to a slightly lower wavenumber compared to saturated esters.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum would exhibit characteristic signals for the ethyl group (a quartet and a triplet), the methyl group at the C2 position (a doublet), the proton at C2 (a multiplet), and the allenic protons. The terminal allenic protons at C5 would likely appear as a doublet of doublets, while the proton at C3 would be a multiplet due to coupling with the C2 proton and the terminal allenic protons.

¹³C NMR: The carbon NMR spectrum is particularly informative for identifying the allenic carbons. The central sp-hybridized carbon (C4) would resonate at a very low field (~210 ppm), which is a hallmark of allenes. The sp²-hybridized carbons (C3 and C5) would appear in the olefinic region. The carbonyl carbon of the ester would be found around 170 ppm.

Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (140.18 g/mol ).[8] Fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃) and other characteristic cleavages of the ester and allenic structures. Predicted mass spectral data can be found in databases such as FooDB and PubChem.[8][9]

Reactivity and Synthetic Utility

Allenoic esters are versatile building blocks in organic synthesis due to the electrophilic nature of the allenic system, which is further activated by the electron-withdrawing ester group. They can undergo a variety of transformations, including nucleophilic additions and cycloaddition reactions.

Nucleophilic Addition

Nucleophiles can add to the allenoate system at different positions, primarily at the β- and γ-carbons, depending on the reaction conditions and the nature of the nucleophile and catalyst.[10] Phosphine-catalyzed reactions, for instance, can generate zwitterionic intermediates that act as 1,3-dipoles, participating in various annulation reactions.[10]

Cycloaddition Reactions

Allenes are excellent partners in cycloaddition reactions. The orthogonal π-systems of the allene allow it to participate in various cycloadditions, including [2+2], [3+2], and [4+2] reactions, to form a wide range of carbo- and heterocyclic structures. These reactions are often catalyzed by transition metals or Lewis acids and can proceed with high stereoselectivity, making them powerful tools for the synthesis of complex molecules.

Applications in Drug Development and Natural Product Synthesis

The unique structural and reactive properties of allenes make them valuable motifs in medicinal chemistry and natural product synthesis.[11] The introduction of an allene group into a molecule can significantly influence its biological activity.[12]

Allenoic esters, like ethyl 2-methylpenta-3,4-dienoate, serve as versatile intermediates for the synthesis of more complex molecules with potential therapeutic applications. For example, they can be used to construct the core structures of various natural products and their analogs. The ability to control stereochemistry in reactions involving allenes is particularly important in the synthesis of chiral drugs. While there are no FDA-approved drugs that directly contain the ethyl 2-methylpenta-3,4-dienoate structure, the broader class of allenes and allenoates are key intermediates in the synthesis of bioactive compounds, including some under investigation for their therapeutic potential. For instance, allenoates have been utilized in the synthesis of guaianolides, a class of sesquiterpene lactones with a wide range of biological activities.

Conclusion

Ethyl 2-methylpenta-3,4-dienoate is more than just a chemical curiosity; it is a molecule with significant potential for synthetic innovation. Its unique allenic structure, coupled with the reactivity of the ester functionality, provides a platform for the construction of complex molecular architectures. For researchers in drug discovery and development, understanding the synthesis, characterization, and reactivity of such building blocks is paramount to advancing the field of medicinal chemistry. As synthetic methodologies continue to evolve, the applications of versatile molecules like ethyl 2-methylpenta-3,4-dienoate are poised to expand, paving the way for the discovery of novel therapeutics and a deeper understanding of chemical reactivity.

References

-

MSU Chemistry. (n.d.). Axially Chiral Allenes: Not a Laboratory Curiosity Any More! Retrieved from [Link]

-

IUPAC. (2013). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. (Chapter P-9). Retrieved from [Link]

- Krause, N., & Hashmi, A. S. K. (Eds.). (2004). Modern allene chemistry (Vol. 1). John Wiley & Sons.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 62166, Ethyl 2-methyl-3,4-pentadienoate. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). Metabocard for Ethyl 2-methyl-3,4-pentadienoate (HMDB0037196). Retrieved from [Link]

-

University of Calgary. (n.d.). How to name organic compounds using the IUPAC rules. Retrieved from [Link]

-

IUPAC. (n.d.). Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). (A00547). Retrieved from [Link]

-

FooDB. (n.d.). Showing Compound Ethyl 2-methyl-3,4-pentadienoate (FDB016200). Retrieved from [Link]

-

Master Organic Chemistry. (2011, February 14). Table of Functional Group Priorities for Nomenclature. Retrieved from [Link]

-

Rules for Naming Organic Molecules. (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). Allenoates in organic synthesis. Retrieved from [Link]

-

Leah4sci. (2019, February 19). Naming Esters IUPAC Systematic Nomenclature [Video]. YouTube. [Link]...

-

eGPAT. (2017, August 8). Priority order of functional groups in IUPAC nomenclature. Retrieved from [Link]

-

Unveiling the Chemistry and Synthetic Potential of Catalytic Cycloaddition Reaction of Allenes: A Review. (2023). Molecules, 28(2), 704.[Link]

-

Global Substance Registration System. (n.d.). ETHYL 2-METHYL-3,4-PENTADIENOATE. Retrieved from [Link]

-

Wikipedia. (n.d.). Axial chirality. Retrieved from [Link]

-

Brummond, K. M., & Chen, H. (2013). A Redox Economical Synthesis of Bioactive 6,12-Guaianolides. Organic letters, 15(11), 2794–2797.[Link]

-

Shindo-Kano Laboratory. (n.d.). Synthesis of Bioactive compounds. Retrieved from [Link]

-

Radical transformations for allene synthesis. (2022). Chemical Science, 13(34), 10034–10051.[Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 533696, Ethyl penta-2,3-dienoate. Retrieved from [Link]

-

PubChemLite. (n.d.). Ethyl 2-methyl-3,4-pentadienoate (C8H12O2). Retrieved from [Link]

- Gandhi, R. P., & Ishar, M. P. (1991). 4-Methyl-2,3-pentadienoic acid, ethyl ester. Magnetic Resonance in Chemistry, 29(7), 671-673.

-

The Good Scents Company. (n.d.). berry pentadienoate. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2017). Q3C — Tables and List Guidance for Industry. Retrieved from [Link]

-

ResearchGate. (n.d.). Other FDA approved α‐aminoalkylboronic acid‐containing drugs. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2018, October 5). FDA Removes 7 Synthetic Flavoring Substances from Food Additives List. Retrieved from [Link]

-

Unveiling the Chemistry and Synthetic Potential of Catalytic Cycloaddition Reaction of Allenes: A Review. (2023). Molecules, 28(2), 704.[Link]

-

U.S. Food and Drug Administration. (2017). Q3C — Tables and List Guidance for Industry. Retrieved from [Link]

-

ResearchGate. (n.d.). Other FDA approved α‐aminoalkylboronic acid‐containing drugs. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2018, October 5). FDA Removes 7 Synthetic Flavoring Substances from Food Additives List. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Rules for Naming Organic Molecules [www1.udel.edu]

- 3. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

- 4. goldbook.iupac.org [goldbook.iupac.org]

- 5. Axial chirality - Wikipedia [en.wikipedia.org]

- 6. Ethyl 2-methyl-3,4-pentadienoate | C8H12O2 | CID 62166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Showing Compound Ethyl 2-methyl-3,4-pentadienoate (FDB016200) - FooDB [foodb.ca]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Radical transformations for allene synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Redox Economical Synthesis of Bioactive 6,12-Guaianolides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of Bioactive compounds - SHINDO-KANO LABORATORY [shindo-kano-lab.weebly.com]

Molecular formula C8H12O2 properties

An In-Depth Technical Guide to the Molecular Formula C₈H₁₂O₂: Properties, Isomerism, and Applications in Scientific Research

Abstract

The molecular formula C₈H₁₂O₂ represents a vast and diverse landscape of chemical structures, all sharing the same atomic composition but differing in connectivity and spatial arrangement. With three degrees of unsaturation, this formula encompasses a wide array of functional groups and structural motifs, including linear, cyclic, and bicyclic systems containing carboxylic acids, esters, ketones, and ethers. This structural diversity, or isomerism, is of profound importance in chemistry and pharmacology, as different isomers can exhibit dramatically different physical properties, reactivity, and biological activities.[1][2] This guide provides an in-depth exploration of the C₈H₁₂O₂ chemical space, designed for researchers, scientists, and drug development professionals. By focusing on representative isomers, we will examine their unique properties, synthesis protocols, and applications, underscoring the critical role that isomeric purity plays in scientific research and the development of novel therapeutics.

Part 1: The Chemical Landscape and Significance of Isomerism

Degrees of Unsaturation and Isomeric Possibilities

The molecular formula C₈H₁₂O₂ deviates from the saturated acyclic alkane formula (CₙH₂ₙ₊₂) by six hydrogen atoms. This corresponds to three degrees of unsaturation . These can be satisfied by various combinations of rings and multiple bonds, leading to an immense number of constitutional isomers. Potential structural features include:

-

A triple bond (two degrees) and a double bond (one degree).

-

A triple bond and a ring.

-

Three double bonds.

-

Two double bonds and a ring.

-

One double bond and two rings.

-

Three rings.

This structural potential allows for a multitude of functional groups, such as unsaturated carboxylic acids, cyclic esters (lactones), ketones with rings and double bonds, and bicyclic ethers, among others.[3][4]

The Critical Role of Isomerism in Drug Development

Isomerism is a cornerstone of medicinal chemistry and pharmacology. Molecules with the same chemical formula can have vastly different effects on biological systems based on their structure.[1]

-

Constitutional Isomers: These isomers have different atomic connectivity, resulting in distinct chemical entities with unique physical, chemical, and biological profiles. For example, a carboxylic acid isomer and an ester isomer of C₈H₁₂O₂ will have different polarities, reactivities, and abilities to interact with biological targets.[2]

-

Stereoisomers: These isomers have the same connectivity but differ in the three-dimensional arrangement of their atoms. Enantiomers (non-superimposable mirror images) are particularly crucial in drug development. Often, only one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive or, in some cases, cause undesirable side effects.[2][5] The classic example is thalidomide, where one enantiomer was sedative while the other was tragically teratogenic. Therefore, the synthesis and analysis of single-enantiomer drugs are paramount in modern pharmacotherapy.[6][7]

Part 2: A Deep Dive into a Representative Isomer: 2-Octynoic Acid

To illustrate the principles discussed, we will examine 2-octynoic acid, a linear unsaturated carboxylic acid isomer of C₈H₁₂O₂.

Chemical and Physical Properties

2-Octynoic acid is a fatty acid derivative characterized by a terminal carboxylic acid group and a carbon-carbon triple bond at the C2 position.[8][9] Its properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | oct-2-ynoic acid | [8] |

| Molecular Weight | 140.18 g/mol | [8][9] |

| SMILES | CCCCCC#CC(=O)O | [8] |

| InChIKey | BQDKCWCMDBMLEH-UHFFFAOYSA-N | [8][9] |

| Appearance | Data not widely available; expected to be a liquid or low-melting solid. | |

| Topological Polar Surface Area | 37.3 Ų | [8] |

| Hydrogen Bond Donor Count | 1 | [8] |

| Hydrogen Bond Acceptor Count | 2 | [8] |

Representative Synthesis Protocol

A common and effective method for synthesizing α,β-alkynoic acids like 2-octynoic acid is through the carboxylation of a terminal alkyne. The following protocol describes a representative, self-validating workflow.

Rationale: This two-step process begins with the deprotonation of a commercially available terminal alkyne (1-heptyne) using a strong base like n-butyllithium to form a highly nucleophilic lithium acetylide. This intermediate is then quenched with carbon dioxide (dry ice), which acts as the electrophile. An acidic workup protonates the resulting carboxylate to yield the final carboxylic acid product.

Caption: General workflow for the synthesis of 2-Octynoic Acid.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.

-

Deprotonation: Add 1-heptyne (1.0 eq) to the cooled THF. Slowly add n-butyllithium (1.05 eq, typically 2.5 M in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the lithium acetylide.

-

Carboxylation: Carefully add an excess of crushed dry ice to the reaction mixture in small portions. The reaction is exothermic; monitor the addition rate to maintain the temperature. Allow the mixture to slowly warm to room temperature overnight while stirring.

-

Workup: Quench the reaction by slowly adding 1 M aqueous HCl. Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography or vacuum distillation to yield pure 2-octynoic acid.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry. Expected IR peaks would include a broad O-H stretch (~2500-3300 cm⁻¹), a C≡C stretch (~2200 cm⁻¹), and a C=O stretch (~1700 cm⁻¹).

Safety and Handling

According to GHS hazard statements, 2-octynoic acid is harmful if swallowed, inhaled, or in contact with skin, and it causes severe skin burns and eye damage.[8] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn, and all manipulations should be performed in a well-ventilated fume hood.

Part 3: Exploring Isomeric Diversity and Biological Relevance

While 2-octynoic acid provides a clear example of a linear isomer, the C₈H₁₂O₂ formula also allows for complex cyclic and chiral structures with significant potential in drug development.

Cyclic Isomers: A Shift in Conformation and Reactivity

Introducing rings into the C₈H₁₂O₂ scaffold dramatically alters the molecule's properties. For instance, an isomer like 4-oxocyclohex-2-ene-1-carboxylic acid introduces conformational rigidity and multiple functional groups (a ketone, an alkene, and a carboxylic acid) that can serve as handles for further synthetic modification or as points of interaction with biological targets. The constrained three-dimensional shape of cyclic isomers, compared to the flexibility of linear isomers like 2-octynoic acid, is a key determinant of binding affinity and selectivity for enzymes and receptors.

The Impact of Stereochemistry on Biological Activity

Many cyclic and acyclic isomers of C₈H₁₂O₂ are chiral. The presence of one or more stereocenters means the molecule can exist as enantiomers or diastereomers. As previously noted, biological systems are inherently chiral, and thus often interact differently with different stereoisomers of a drug.[10]

Caption: Differential biological activity of drug enantiomers.

This diagram illustrates a common scenario where the (S)-enantiomer of a chiral drug selectively binds to its intended therapeutic target, leading to a positive clinical outcome.[6][11] In contrast, the (R)-enantiomer may fail to bind, be rapidly metabolized, or interact with other biological molecules, potentially causing adverse effects.[5] This highlights the necessity for stereoselective synthesis and the evaluation of individual isomers in drug discovery programs.[12][13][14]

Part 4: Conclusion and Future Directions

The molecular formula C₈H₁₂O₂ represents not a single entity, but a gateway to a vast and functionally rich chemical space. The properties and applications of any compound with this formula are dictated entirely by its isomeric form. Through the detailed examination of 2-octynoic acid and the conceptual exploration of cyclic and chiral isomers, this guide has underscored the fundamental principles of isomerism and their direct relevance to scientific research and drug development.

For researchers and drug development professionals, the key takeaway is that a deep understanding of a molecule's three-dimensional structure is non-negotiable. The largely unexplored diversity within the C₈H₁₂O₂ isomer library presents a fertile ground for the discovery of novel molecular scaffolds. Future work in this area could involve computational screening of virtual C₈H₁₂O₂ isomer libraries to identify promising candidates for synthesis, followed by stereoselective preparation and rigorous biological evaluation to unlock new therapeutic agents and research tools.

References

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Science Behind Isobornyl Acrylate (IBOA): Enhancing Polymer Properties.

- Foreverest Resources Ltd. (2024, January 2). Overview, application of Isobornyl Acrylate (IBOA) and Isobornyl Methacrylate (IBOMA).

- ChemicalBook. (n.d.). Synthesis and Hazard of Isobornyl acrylate.

- Guidechem. (n.d.). Isobornyl acrylate 5888-33-5 wiki.

- ResearchGate. (n.d.). Dimerization of dehydro-α-lapachone.

- Ataman Kimya. (n.d.). ISOBORNYL ACRYLATE.

- ChemicalBook. (2025, January 6). Isobornyl Acrylate: A Versatile Monomer in Modern Chemistry.

- ResearchGate. (n.d.). Synthesis of dehydro-α-lapachones, α- and β-lapachones, and screening against cancer cell lines | Request PDF.

- Garkavtsev, I., et al. (2011). Dehydro-α-lapachone, a plant product with antivascular activity. Proceedings of the National Academy of Sciences, 108(28), 11596-11601.

- IOP Conference Series: Materials Science and Engineering. (n.d.). Synthesis and characterization of isobornyl acrylate modified waterborne polyurethane.

- ChemicalBook. (n.d.). Isobornyl acrylate | 5888-33-5.

- Kamadatu, L., & Santoso, M. (n.d.). Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. Neliti.

- News. (2023, December 17). What Are The Advantages Of Isobornyl Acrylate.

- The Journal of Organic Chemistry. (n.d.). Naphthoquinones. Oxidative cyclization of isolapachol to dehydro-.alpha.-lapachone and prototypal studies related to the synthesis of lapachol and its derivatives. ACS Publications.

- Ningbo Inno Pharmchem Co., Ltd. (2023, April 9). Isobornyl Acrylate: Properties, Applications, and Production.

- Garkavtsev, I., et al. (2011). Dehydro-alpha-lapachone, a plant product with antivascular activity. PubMed.

- Wikipedia. (n.d.). 1,2-Cyclohexane dicarboxylic acid diisononyl ester.

- SciELO. (n.d.). Synthesis of α- and β-lapachone derivatives from hetero diels-alder trapping of alkyl and aryl o-quinone methides.

- Solubility of Things. (n.d.). The Role of Isomerism in Biological Activity.

- ChemBK. (n.d.). 4-allyl-2-methoxyphenyl acetate.

- Pearse, H. (2020). Novel synthesis of 4-allyl-2-methoxyphenyl pentadecanoate. Imperial College London.

- AMiner. (n.d.). Synthesis of Dehydro-Α-lapachones, Α- and Β-Lapachones, and Screening Against Cancer Cell Lines.

- Brown, P. (2000+). selected examples of constitutional isomers of molecular formula C8H8O2. Doc Brown's Chemistry.

- National Center for Biotechnology Information. (n.d.). 2-Octynoic acid. PubChem.

- Kumar, V., & Singh, P. (2012). A review of drug isomerism and its significance. International Journal of Applied and Basic Medical Research, 2(1), 11-16.

- ResearchGate. (n.d.). β-Lapachone is predicted to bind in the IDO1 active site.

- ChemicalBook. (n.d.). 2-ETHYL-2-METHYL-1,3-DIOXOLANE | 126-39-6.

- ChemicalBook. (n.d.). 2-ETHYL-2-METHYL-1,3-DIOXOLANE CAS.

- Evans, J., et al. (1984). Biological activities of isomers of 8,15-dihydroxyeicosatetraenoic acid. Prostaglandins, 28(3), 435-438.

- ResearchGate. (n.d.). Synthetic route of the compounds studied.

- Biological & Pharmaceutical Bulletin. (n.d.). Biological activity of (all-E)-beta-apo-12'-carotenoic acid and the geometrical isomers on human acute promyelocytic leukemia cell line HL-60. PubMed.

- ResearchGate. (n.d.). NQO1 enzymatic activity and LD 50 of h-lapachone F dicoumarol in three different prostate cancer cell lines.

- Stenutz. (n.d.). 4-allyl-2-methoxyphenyl acetate.

- Brown, P. (2000+). Examples of constitutional isomers of molecular formula C6H12O2. Doc Brown's Chemistry.

- Cheméo. (n.d.). 1,2-Cyclohexanedicarboxylic acid, dimethyl ester, cis- (CAS 1687-29-2).

- Slideshare. (n.d.). stereochemistry and biological activity of drugs.

- National Center for Biotechnology Information. (n.d.). Dimethyl cyclohexane-1,2-dicarboxylate. PubChem.

- ResearchGate. (2025, October 13). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives.

- Santa Cruz Biotechnology. (n.d.). 2-Ethyl-2-methyl-1,3-dioxolane.

- Pharmastate. (2021, June 21). Effects of Stereoisomers on Drug Activity.

- Sigma-Aldrich. (n.d.). 2-Ethyl-2-methyl-1,3-dioxolane 99 126-39-6.

- Google Patents. (n.d.). US7319161B2 - Method for producing cyclohexane dicarboxylic acids and the derivatives thereof.

- National Center for Biotechnology Information. (n.d.). 2-Ethyl-2-methyl-1,3-dioxolane. PubChem.

- Chemistry For Everyone. (2025, July 24). How Do Stereoisomers Affect Drug Activity? YouTube.

- NIST. (n.d.). 2-Octynoic acid. NIST WebBook.

- National Center for Biotechnology Information. (n.d.). C3H8O2 Isomers: Insights into Potential Interstellar Species. PMC.

- PubMed. (n.d.). Synthesis and pharmacological activity of the stereoisomers of GP-88, a propafenone-type modulator of multidrug resistance.

- ResearchGate. (2025, August 6). (PDF) Development of Stereoisomers (Chiral) Drugs: A Brief Review Of Scientific and Regulatory Considerations.

- Google Patents. (n.d.). US20040054220A1 - Method for producing cyclohexane dicarboxylic acids and the derivatives thereof.

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selected examples of constitutional isomers of molecular formula C8H8O2 with a benzene ring structural formula isomers, carbon chain & functional group isomers, skeletal formula, carboxylic acids, alldehydes, ketones, Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]

- 4. Examples of constitutional isomers of molecular formula C6H12O2, names, structural isomers carbon chain isomers structural formula skeletal formula of carboxylic acids esters hydroxy aldehydes, hydroxy ketones ene diols Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]

- 5. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 6. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 7. researchgate.net [researchgate.net]

- 8. 2-Octynoic acid | C8H12O2 | CID 21872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Octynoic acid [webbook.nist.gov]

- 10. youtube.com [youtube.com]

- 11. Synthesis and pharmacological activity of the stereoisomers of GP-88, a propafenone-type modulator of multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Biological activities of isomers of 8,15-dihydroxyeicosatetraenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Biological activity of (all-E)-beta-apo-12'-carotenoic acid and the geometrical isomers on human acute promyelocytic leukemia cell line HL-60 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Emergence of a Unique Functional Group: A Technical Guide to the Discovery and History of Allenic Esters

For Researchers, Scientists, and Drug Development Professionals

Abstract